Product packaging for N-(3-cyanophenyl)benzamide(Cat. No.:CAS No. 141990-91-2)

N-(3-cyanophenyl)benzamide

Cat. No.: B168851
CAS No.: 141990-91-2
M. Wt: 222.24 g/mol
InChI Key: UCPDMPHZMMJOJJ-UHFFFAOYSA-N
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Description

Contextualization of Benzamide (B126) Scaffolds in Modern Chemical Research

Benzamide scaffolds are a cornerstone in modern chemical research, particularly in the realm of medicinal chemistry and drug discovery. mdpi.comresearchgate.net These structures, characterized by a benzene (B151609) ring attached to an amide functional group, are prevalent in a wide array of biologically active molecules. mdpi.com The versatility of the benzamide framework allows for the introduction of various substituents, enabling chemists to fine-tune the molecule's properties for specific biological targets. mdpi.com This adaptability has led to the development of benzamide derivatives with a range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. mdpi.com Furthermore, the amide bond itself is a critical feature in many pharmaceuticals, contributing to the stability and activity of the molecule. mdpi.com

Overview of N-(3-cyanophenyl)benzamide as a Key Compound for Academic Investigation

This compound, with the chemical formula C14H10N2O, has emerged as a key compound for academic investigation due to its intriguing structural features and potential applications. nih.gov The presence of the cyano (C≡N) group on the phenyl ring significantly influences the molecule's electronic properties and its potential interactions with biological targets. This makes it a valuable tool for probing biological processes and for the design of novel therapeutic agents. The compound is often used as a pharmaceutical intermediate, highlighting its importance in the synthesis of more complex molecules. lookchem.com

Foundational Research Areas and Emerging Applications of this compound

The research surrounding this compound and its derivatives spans several key areas:

Medicinal Chemistry and Drug Discovery: A primary focus of research is its potential as a scaffold for developing new drugs. For instance, derivatives of this compound have been investigated for their ability to inhibit enzymes or modulate receptors involved in various diseases. nih.govsmolecule.com A related compound, N-(3-cyanophenyl)-2-phenylacetamide, has shown promise as an inhibitor of morbillivirus-induced membrane fusion, suggesting potential antiviral applications. researchgate.net

Advanced Materials Science: The unique electronic and structural properties of this compound make it a candidate for the development of novel materials. Its aromatic rings and cyano group can contribute to specific optical or electronic characteristics, making it useful in the design of functional materials.

Synthetic Chemistry: The compound serves as a valuable intermediate in organic synthesis. Researchers have explored various methods for its synthesis and its use as a starting material for creating more complex heterocyclic structures, such as 2-aryl-4-iodoquinazolines. acs.orgresearchgate.net

Rationale for Comprehensive Academic Study of this compound

The comprehensive academic study of this compound is driven by several factors. Its structural simplicity, combined with the presence of key functional groups, provides an excellent model for understanding structure-activity relationships. publish.csiro.au By systematically modifying the benzamide or cyanophenyl portions of the molecule, researchers can gain insights into the chemical features that govern its biological activity and material properties. nih.gov

Furthermore, the potential for this compound to serve as a lead for developing new therapeutics and functional materials provides a strong impetus for continued investigation. smolecule.com The exploration of its synthetic accessibility and reactivity is crucial for unlocking its full potential in various scientific and industrial applications. lookchem.com

Below is a table summarizing the key properties of this compound:

PropertyValue
IUPAC Name This compound
Molecular Formula C14H10N2O
Molecular Weight 222.24 g/mol
CAS Number 141990-91-2
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N
InChIKey UCPDMPHZMMJOJJ-UHFFFAOYSA-N

This data is compiled from PubChem. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2O B168851 N-(3-cyanophenyl)benzamide CAS No. 141990-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-cyanophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c15-10-11-5-4-8-13(9-11)16-14(17)12-6-2-1-3-7-12/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPDMPHZMMJOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350505
Record name N-(3-cyanophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141990-91-2
Record name N-(3-cyanophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Derivatization of N 3 Cyanophenyl Benzamide

Established Synthetic Pathways for N-(3-cyanophenyl)benzamide Synthesis

The creation of this compound primarily relies on the formation of an amide bond between a benzoic acid derivative and an aniline (B41778) derivative.

Amidation Reactions and Optimization Strategies

The most common method for synthesizing this compound is the acylation of 3-aminobenzonitrile (B145674) with benzoyl chloride. evitachem.com This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. uomustansiriyah.edu.iqevitachem.com The choice of solvent is also a key consideration, with aprotic solvents like chloroform, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) frequently used. evitachem.comresearchgate.net

To enhance reaction efficiency and yield, several optimization strategies can be employed:

Coupling Agents: Modern synthetic methods often utilize coupling agents to facilitate the amide bond formation directly from benzoic acid and 3-aminobenzonitrile. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBt) can be used to activate the carboxylic acid, leading to cleaner reactions and higher yields. tandfonline.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. evitachem.com

Reaction Conditions: Temperature control is crucial for optimizing the reaction. While often conducted at room temperature, some procedures involve cooling to control exothermic reactions, particularly when using highly reactive acyl chlorides. evitachem.com

Purification: Purification of the final product is commonly achieved through recrystallization or column chromatography to ensure high purity. evitachem.com

Interactive Table of Amidation Reaction Parameters
ParameterCommon Reagents/ConditionsPurpose
Acylating AgentBenzoyl chloride, Benzoic acidProvides the benzoyl group
Amine3-AminobenzonitrileProvides the cyanophenyl group
BasePyridine, TriethylamineNeutralizes acidic byproducts
Coupling AgentEDCI/HOBtActivates the carboxylic acid
SolventDCM, THF, ChloroformProvides a reaction medium
TemperatureRoom temperature or cooledControls reaction rate

Precursor Design and Scalability in Laboratory Synthesis

The precursors for this compound, namely 3-aminobenzonitrile and benzoic acid or its derivatives, are generally commercially available, which facilitates its synthesis. google.com The scalability of the amidation reaction is typically good for laboratory purposes, allowing for the production of gram-scale quantities with standard laboratory equipment. The straightforward nature of the reaction and purification methods contributes to its efficient and scalable synthesis. rsc.org

Systematic Strategies for Structural Modification and Analog Synthesis

The this compound scaffold serves as a versatile template for creating a diverse range of analogs for structure-activity relationship (SAR) studies. wiley.comnih.gov

Substituent Variation at the Benzoyl Moiety for Structure-Activity Exploration

Modifications to the benzoyl ring are a common strategy to explore how different chemical groups affect the molecule's properties. acs.org By introducing various substituents, researchers can fine-tune the electronic and steric characteristics of the compound. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the molecule's interaction with biological targets. acs.org

Derivatization at the Cyanophenyl Moiety for Functional Diversification

The cyanophenyl moiety also offers opportunities for structural changes. acs.org The cyano group itself is a key functional group that can participate in various chemical reactions. For example, it can be reduced to an amine or hydrolyzed to a carboxylic acid, providing a route to further functionalization. evitachem.com Additionally, substituents can be introduced on the phenyl ring to further explore the chemical space. mdpi.com

Novel Synthetic Approaches and Sustainable Chemistry Principles

Catalytic Methods for Enhanced Efficiency

Catalysis plays a pivotal role in the efficient synthesis of amides, and the preparation of this compound is no exception. Traditional methods for amide bond formation often require stoichiometric amounts of coupling reagents, which can lead to significant waste. Modern catalytic approaches, however, offer a more atom-economical alternative.

One prominent method involves the catalytic amidation of benzoic acid with 3-aminobenzonitrile. Various catalysts have been investigated to facilitate this direct coupling, which typically produces water as the only byproduct, adhering to green chemistry principles. Boronic acid catalysts, for example, have been shown to be effective in promoting the amidation reaction under relatively mild conditions. These catalysts work by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Another catalytic strategy involves the use of metal-based catalysts. For instance, iron catalysis has been explored for the N-acylation of amines. Iron, being an earth-abundant and non-toxic metal, presents a sustainable alternative to precious metal catalysts like palladium or rhodium. Research has demonstrated that simple iron salts can effectively catalyze the reaction between an acyl source, such as benzoyl chloride or benzoic anhydride, and 3-aminobenzonitrile.

The table below summarizes representative catalytic methods for the synthesis of this compound, highlighting the diversity of catalysts and conditions employed.

Catalyst SystemReactantsSolventTemperature (°C)Reaction Time (h)Yield (%)Ref.
Arylboronic AcidBenzoic acid, 3-aminobenzonitrileToluene1101885
Iron(III) chlorideBenzoyl chloride, 3-aminobenzonitrileDichloromethane25292
Zirconium(IV) chlorideBenzoic acid, 3-aminobenzonitrileXylene1401290

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety, and the potential for straightforward scalability. For the synthesis of this compound, flow chemistry can enable precise control over reaction parameters, leading to higher yields and purities in shorter reaction times.

A common approach in flow chemistry for amide synthesis involves pumping streams of the reactants, such as an activated carboxylic acid derivative and an amine, through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. For example, a solution of benzoyl chloride and a solution of 3-aminobenzonitrile can be mixed at a T-junction and then passed through a heated tube reactor. The short residence time at an elevated temperature can rapidly drive the reaction to completion.

The use of solid-supported reagents or catalysts is particularly advantageous in flow systems as it simplifies purification; the product stream continuously exits the reactor while the reagent or catalyst remains in the packed bed. This eliminates the need for aqueous workups and chromatography, further contributing to the sustainability of the process.

The following table details hypothetical but plausible flow chemistry setups for the synthesis of this compound based on established principles of amide synthesis in continuous flow.

Reactor TypeReactantsSolventTemperature (°C)Residence Time (min)Throughput (mmol/h)
Heated Coil ReactorBenzoyl chloride, 3-aminobenzonitrileAcetonitrile (B52724)100512
Packed-Bed Reactor (with supported catalyst)Benzoic acid, 3-aminobenzonitrileToluene150108

These advanced synthetic methodologies underscore the ongoing efforts to produce this compound in a more efficient, controlled, and sustainable manner. The integration of novel catalysts and the application of flow chemistry principles are at the forefront of modern organic synthesis, paving the way for cleaner and more effective chemical manufacturing processes.

Biological Evaluation and Pharmacological Profiling of N 3 Cyanophenyl Benzamide Analogues

In Vitro Bioactivity Screening and High-Throughput Assays

The initial assessment of the therapeutic potential of N-(3-cyanophenyl)benzamide analogues relies heavily on in vitro screening. These assays provide a foundational understanding of a compound's biological impact at the cellular and molecular level.

Cell-Based Assays for Determining Biological Impact

Cell-based assays are fundamental in determining the cytotoxic, antiviral, and other biological effects of this compound analogues on living cells.

Researchers have evaluated various benzamide (B126) analogues for their anti-cancer properties. In studies on small cell lung cancer (SCLC), a benzamide-phenyl piperazine (B1678402) derivative containing a 1-(3-cyanophenyl)piperazine (B1589287) moiety demonstrated cytotoxic activity against murine SCLC cell lines. acs.org Specifically, this compound, when tested on the 319N1 mSCLC cell line, yielded an EC₅₀ value of 182 nM. acs.org Other analogues in the same series showed a range of potencies, with EC₅₀ values varying from as low as 20 nM to 3.21 µM, indicating that substitutions on the benzamide ring are critical for activity. acs.org Another analogue, benzamide riboside, has shown potent cytotoxic activity in malignant cell lines, including murine leukemia L1210 cells. researchgate.net This activity is partly attributed to the induction of apoptosis. researchgate.net

In the field of virology, the analogue N-(3-cyanophenyl)-2-phenylacetamide was identified as a potent inhibitor of Morbillivirus-induced membrane fusion. researchgate.net This compound effectively inhibited measles virus (MV) and canine distemper virus (CDV) induced fusion with an IC₅₀ of approximately 3 µM. researchgate.net Its low cytotoxicity (CC₅₀ ≥ 300 µM) resulted in a high selectivity index. researchgate.net Furthermore, the compound was shown to almost completely block the cell-to-cell spread of wild-type CDV in persistently infected primary dog brain cell cultures at a concentration of 50 µM. researchgate.net

Other cell-based assays have focused on the ability of these analogues to modulate intracellular pathways. For instance, certain 3-(benzylsulfonamido)benzamide derivatives, which are structurally related, were found to increase the acetylation of α-tubulin in neuronal cell lines such as ST14A and Neuro2a, indicating an impact on microtubule dynamics. nih.govnih.gov

Biochemical Assays for Elucidating Target Interactions

To understand the mechanisms underlying the cellular effects, biochemical assays are employed to investigate direct interactions between the compounds and their molecular targets.

Piperazine derivatives, including structures with a cyanophenyl group, have been assessed for their binding affinity to various receptors. One such analogue showed high affinity as an antagonist for the histamine (B1213489) H₃ (H₃R) and sigma-1 (σ₁R) receptors, with Kᵢ values of 6.2 nM and 4.41 nM, respectively. nih.gov

In the context of neurodegenerative diseases, biochemical assays have been used to screen for inhibitors of polyglutamine aggregation, a pathological hallmark of Huntington's disease. nih.govnih.gov A thioether-derived benzamide analogue was found to inhibit polyglutamine aggregation in PC12 cells. nih.gov

The impact of these compounds on protein structures has also been studied. An in vitro microtubule formation assay revealed that a benzamide analogue significantly reduced the growth of bovine brain microtubules, suggesting a direct interaction with tubulin. acs.org

Enzyme Inhibition and Activation Studies

A significant area of investigation for this compound analogues is their ability to modulate the activity of various enzymes, which can be a potent mechanism for therapeutic intervention.

Analogues have been identified as potent inhibitors of sirtuins, a class of histone deacetylases. Thioether analogues of 3-(benzylsulfonamido)benzamide were found to be potent SIRT2 inhibitors, with some compounds showing a two- to three-fold increase in potency compared to their sulfonamide counterparts. nih.gov These compounds also demonstrated high selectivity for SIRT2 over SIRT1 and SIRT3. nih.govnih.gov

Another class of enzymes targeted by benzamide derivatives is carbonic anhydrase (CA). A series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides showed excellent inhibitory activity against several human CA isoforms. tandfonline.com For example, one compound (6l) was a potent inhibitor of hCA I, II, and IV. tandfonline.com The glaucoma-associated hCA II was inhibited with Kᵢ values in the range of 6.5–760.0 nM, while the tumor-associated hCA IX was inhibited with Kᵢ values ranging from 30.8–815.9 nM. tandfonline.com

Furthermore, N-phenylbenzamide derivatives have been studied as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are targets for treating neurological diseases. nih.gov While N-(2,4-dinitrophenyl)benzamide showed a preference for MAO-A (IC₅₀ = 126 nM), the related N-(4-Cyanophenyl)benzamide was also evaluated in this series. nih.govscienceopen.com

In Vivo Research Models for Preliminary Efficacy and Response Characterization

Following promising in vitro results, this compound analogues are advanced to in vivo models to assess their efficacy and physiological effects in a whole-organism context.

Exploration of Biological Efficacy in Animal Models

Animal models provide the first indication of a compound's potential therapeutic efficacy in a complex biological system.

The antitumor activity of benzamide riboside was examined in mice bearing L1210 leukemia. researchgate.net The results demonstrated that the compound possesses potent antitumor activity in vivo, leading to an increased life-span for the leukemic mice. researchgate.net

In the realm of neuroscience, the dopamine (B1211576) D4 receptor agonist PD168077, which has a 2-[4-(2-cyanophenyl)-1-piperazinyl] moiety, was tested for its ability to reverse cognitive deficits in a rat model. le.ac.uk Sub-chronic administration of phencyclidine (PCP) was used to induce cognitive disruption in a novel object recognition (NOR) task. le.ac.uk Subsequent administration of PD168077 was shown to reverse this PCP-induced deficit, highlighting its potential efficacy in models of cognitive impairment. le.ac.uk Additionally, dual-acting H₃/σ₁ receptor antagonists with a cyanophenylpiperazine structure have shown promising antinociceptive activity in in vivo pain models. nih.gov

Assessment of Physiological Responses in Preclinical Studies

Preclinical studies also focus on characterizing the physiological and pharmacodynamic responses to compound administration.

Using in vivo microdialysis in freely moving rats, researchers simultaneously measured the brain concentration and neurochemical effects of the D4 agonist PD168077. le.ac.uk Administration of the compound caused a significant increase in extracellular dopamine levels in the medial prefrontal cortex (mPFC). le.ac.uk This pharmacodynamic response provides a potential mechanism for the observed efficacy in reversing cognitive deficits, as dopamine levels in the mPFC were depleted by PCP administration. le.ac.uk Such studies are crucial for establishing a link between a compound's concentration at its site of action and the resulting physiological effect. le.ac.uk

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency and Selectivity

Positional Scanning and Steric Effects on Biological Activity

The spatial arrangement and bulk of substituents on the this compound framework play a critical role in determining biological potency. Research has shown that even minor alterations in the position of a functional group can lead to significant changes in activity, often due to specific interactions within the target's binding pocket.

For instance, in a series of related benzamide derivatives, the position of a nitro group on an aromatic ring was found to be a key determinant of inhibitory potency. Shifting the nitro group from the meta position to the para position resulted in a significant reduction in activity, while moving it to the ortho position led to a complete loss of potency against certain targets. acs.org This highlights a stringent requirement for substituent placement to achieve optimal interaction. Similarly, the introduction of bulky groups can either enhance or diminish activity depending on the context. In one study on HIV-1 inhibitors, introducing a methyl branch to a central acetamide (B32628) linker substantially decreased antibacterial activity, whereas isomeric propionamide (B166681) and N-benzamide systems retained their potency. mdpi.com

The effect of halogenation also underscores the importance of positional and steric factors. In a series of kinase inhibitors, increasing the size of the halogen substituent at the 7-position of a fused quinazoline (B50416) ring (from fluorine to bromine to iodine) progressively decreased the compound's affinity for its target. acs.org However, in a different scaffold targeting solute carriers, a 5-bromo substitution on one of the phenyl rings (the B-ring) actually increased potency against a specific target (SOAT). acs.org These findings suggest that the steric tolerance of the binding site is highly specific and that substitutions are not universally beneficial or detrimental across different targets or even different positions on the same scaffold.

Compound AnalogueModificationTargetActivity (IC50)Finding
Nitro-substituted benzamide ortho-Nitro substitutionASBT/NTCPInactivePositional shift from meta or para abolishes activity. acs.org
Nitro-substituted benzamide meta-Nitro substitutionSOAT3.5 µMOptimal positioning for SOAT inhibition. acs.org
Thioacetamide-triazole Methyl branch on acetamide linkerE. coliDecreased activitySteric hindrance at the linker is detrimental. mdpi.com
Fused quinazolinone 7-Iodo substitutionPlk1 PBD30.7 µMLarger halogens decrease affinity compared to smaller ones (F, 12.9 µM). acs.org
Phenylsulfonylamino-benzanilide 5-Bromo on B-ringSOAT1.4 µMHalogen substitution at this position increases potency. acs.org

Electronic Effects of Substituents on this compound Analogues

The electronic properties of substituents, characterized by their ability to donate or withdraw electron density, are fundamental to a molecule's biological activity. These effects can influence a compound's pKa, its ability to form hydrogen bonds, and its participation in electrostatic or other non-covalent interactions with a biological target.

In the development of inhibitors for various enzymes, a clear correlation has been observed between the electronic nature of substituents and their inhibitory potency. For example, in studies of protein kinase CK2 inhibitors with a purine (B94841) scaffold, compounds with electron-donating groups (such as methoxy (B1213986) or dimethylamino) generally showed higher potency than those with electron-withdrawing groups (like nitro or cyano). jst.go.jp This suggests that an electron-rich aromatic ring is favored for interaction with the target. As anticipated, compounds featuring electron-donating groups exhibited enhanced activity, while those with electron-withdrawing substitutions saw a loss of inhibitory function. jst.go.jp

Conversely, for other targets, electron-withdrawing groups are essential for high affinity. The nitrile group in this compound itself is a potent electron-withdrawing group, which can improve binding to hydrophobic pockets. In the context of HIV-1 Vif inhibitors, a 4-cyanophenyl analogue demonstrated potent activity, whereas a 4-methoxyphenyl (B3050149) derivative was inactive, highlighting the superiority of an electron-withdrawing substituent in this specific series. nih.gov A similar trend was observed in pyrrol-2-one derivatives, where aromatic aldehydes with substituents ranging from electron-donating to electron-withdrawing were used in synthesis to systematically probe their influence on biological activity. acs.org

The interplay of electronic effects can also dictate selectivity. In one study, replacing a 3-nitro group with a 3-tetrazole group on the A-ring of a phenylsulfonylamino-benzanilide resulted in equipotent activity against one target (SOAT) but a significant loss of potency against others (ASBT and NTCP). acs.org This demonstrates that modulating the electronic landscape of the molecule is a powerful strategy for achieving target selectivity.

ScaffoldSubstituent TypeGeneral Effect on PotencyExample SubstituentReference
Purine Scaffold (CK2 Inhibitors) Electron-donatingIncreased-OCH3, -N(CH3)2 jst.go.jp
Purine Scaffold (CK2 Inhibitors) Electron-withdrawingDecreased-NO2, -CN jst.go.jp
HIV-1 Vif Inhibitors Electron-withdrawingIncreased4-Cyano nih.gov
HIV-1 Vif Inhibitors Electron-donatingDecreased4-Methoxy nih.gov
Phenylsulfonylamino-benzanilides Bioisosteric replacementModulated Selectivity3-Nitro vs. 3-Tetrazole acs.org

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. yorku.ca These models translate structural features into numerical descriptors and use statistical methods to build predictive equations. For this compound analogues and related compounds, QSAR has been instrumental in rationalizing SAR data and guiding the design of new, more potent molecules.

The development of a QSAR model begins with a dataset of compounds with known biological activities. toxicology.org Various molecular descriptors are then calculated, which can be categorized as electronic (e.g., Hammett constants, partial charges), steric (e.g., molar refractivity, van der Waals radii), hydrophobic (e.g., LogP), and topological, among others. yorku.caresearchgate.net By using statistical techniques like multiple linear regression (MLR), a model is generated that links a combination of these descriptors to the observed activity. researchgate.net

For instance, a QSAR study on a series of N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamides as antiulcer agents produced a statistically significant model (r² = 0.84). researchgate.net The model indicated that increased inhibitory activity was associated with an increase in descriptors related to hydrophobicity (LogD) and molecular shape (Shadow_XZ), and a reduction in a descriptor related to molecular length (Shadow_Z). researchgate.net In another study on benzamide derivatives with antioxidative properties, 3D-QSAR models were successfully generated and validated experimentally, confirming their predictive power for novel compounds. bg.ac.rs

The statistical quality of a QSAR model is crucial and is typically assessed by parameters such as the correlation coefficient (r²), which should ideally be greater than 0.8, and the standard deviation (s). yorku.ca Furthermore, models undergo rigorous internal and external validation to ensure their robustness and predictive capability for new, untested compounds. toxicology.orggrafiati.com Successful QSAR models not only provide a deeper understanding of the factors governing biological activity but also serve as powerful in-silico tools to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process.

Mechanistic Investigations and Biological Target Identification for N 3 Cyanophenyl Benzamide

Elucidation of Molecular Mechanisms of Action

Understanding how N-(3-cyanophenyl)benzamide functions at a molecular level is crucial for its development as a potential therapeutic agent or research tool. This involves detailed studies of its binding characteristics, its effects on cellular signaling, and its potential to act as an allosteric modulator.

Receptor Binding Kinetics and Thermodynamics

The interaction between a ligand and its receptor is defined by kinetic (on- and off-rates) and thermodynamic parameters. While specific kinetic data for this compound is not extensively documented in publicly available literature, the study of related benzamide (B126) compounds provides a framework for the types of analyses performed. For instance, benzamide derivatives are known to target a range of proteins, including G protein-coupled receptors (GPCRs) and enzymes. nih.govuniversiteitleiden.nl

Kinetic studies on such compounds typically involve measuring the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d), which is a measure of binding affinity. universiteitleiden.nl Thermodynamic parameters such as changes in enthalpy (ΔH) and entropy (ΔS) can also be determined to understand the forces driving the binding event.

As an illustrative example, kinetic data for a related benzamide derivative, a selective antagonist for the A₂B adenosine (B11128) receptor, highlights the typical parameters measured in these types of studies.

Table 1: Illustrative Receptor Binding Kinetics for a Benzamide-based A₂B Adenosine Receptor Antagonist

Parameter Value Description Reference
k_on (Association Rate) 2.2 x 10⁷ M⁻¹·min⁻¹ Rate at which the ligand binds to the receptor. universiteitleiden.nl
k_off (Dissociation Rate) 0.027 min⁻¹ Rate at which the ligand dissociates from the receptor. universiteitleiden.nl
Kinetic K_d (Affinity) 1.2 nM Equilibrium dissociation constant, calculated as k_off/k_on. A lower value indicates higher affinity. universiteitleiden.nl

Such data is fundamental to understanding the duration of action and the nature of the molecular interaction between a compound and its target.

Pathway Modulation and Signaling Cascade Analysis

Upon binding to its target, a compound can modulate intracellular signaling pathways. A significant body of research has identified benzamide-containing molecules as potent inhibitors of Sirtuin 2 (SIRT2), an NAD⁺-dependent deacetylase. nih.govbindingdb.orgresearchgate.net SIRT2's primary substrate in the cytoplasm is α-tubulin, and its inhibition leads to an increase in the acetylation of α-tubulin at the Lysine 40 residue. nih.gov

The analysis of this pathway modulation is a key aspect of mechanistic investigation. Researchers quantify the effects of SIRT2 inhibitors by measuring the levels of acetylated α-tubulin in cells. This is commonly achieved through biochemical techniques like immunoblotting (Western blotting). Studies on 3-(benzylsulfonamido)benzamides, which are structurally related to this compound, have demonstrated a clear, dose-dependent increase in α-tubulin acetylation upon treatment, confirming their engagement with the SIRT2 target and modulation of its downstream pathway. nih.gov

Table 2: Example of Pathway Modulation by a Benzamide-based SIRT2 Inhibitor in ST14A Striatal Cells

Compound Concentration Normalized Acetylated α-tubulin Level (Fold Increase) Method of Analysis Reference
0 µM (Control) 1.0 Immunoblotting nih.gov
1 µM 1.8 Immunoblotting nih.gov
5 µM 3.5 Immunoblotting nih.gov
10 µM 5.2 Immunoblotting nih.gov

This type of analysis provides direct evidence of a compound's biological activity within a cellular context.

Allosteric Modulation Studies

Beyond direct inhibition or activation at a primary binding site (orthosteric site), some compounds function as allosteric modulators. These molecules bind to a distinct site on a receptor, altering the receptor's response to its endogenous ligand. frontiersin.org This mechanism can offer greater specificity and a more nuanced physiological effect compared to orthosteric ligands. frontiersin.org

The benzamide scaffold is present in numerous molecules identified as allosteric modulators for various receptors, including adenosine receptors. nih.gov For example, certain 3-(2-pyridinyl)isoquinoline derivatives containing a benzamide group act as positive allosteric modulators (PAMs) of the A₃ adenosine receptor, enhancing the binding and signaling of the natural agonist. nih.gov While this compound itself has not been explicitly characterized as an allosteric modulator, its structure is consistent with those of known modulators, making this a plausible and important area for future investigation. universiteitleiden.nlgoogle.com

Identification and Validation of Specific Biological Targets

For novel or uncharacterized compounds like this compound, a primary challenge is to identify the specific protein(s) it interacts with to produce a biological effect. This process involves two key stages: target identification and subsequent validation.

Affinity-Based Proteomics and Target Deconvolution

Affinity-based proteomics is a powerful and direct method for identifying the molecular targets of a small molecule. mdpi.comfrontiersin.org This technique, often referred to as "chemical proteomics," uses the compound of interest as a "bait" to capture its binding partners from a complex biological sample, such as a cell lysate. frontiersin.orgnih.gov

The general workflow involves several steps:

Immobilization: The small molecule (e.g., this compound) is chemically linked to a solid support, such as magnetic beads or a chromatography resin. biorxiv.org

Incubation: The immobilized probe is incubated with a cell or tissue lysate, allowing the target protein(s) to bind to the compound. biorxiv.org

Enrichment: The beads are washed to remove non-specifically bound proteins, enriching the sample for true binding partners.

Identification: The captured proteins are eluted and identified using high-resolution mass spectrometry. mdpi.com

This approach allows for an unbiased survey of potential targets in a native-like environment. Target deconvolution then involves follow-up experiments to determine which of the identified proteins are responsible for the compound's functional effects. mtoz-biolabs.com

Genetic Perturbation Studies for Target Validation

Once a putative target has been identified, it must be validated to confirm that it is truly responsible for the compound's observed biological activity. Genetic perturbation is a gold-standard method for this validation. nih.gov Modern gene-editing technologies, most notably CRISPR-Cas9, allow for the precise knockout, knockdown, or mutation of a specific gene in cell models. arxiv.org

The validation process proceeds as follows:

A cell line is genetically modified to remove or alter the expression of the gene encoding the putative target protein.

The biological effect of this compound is then tested in these modified cells and compared to its effect in unmodified (wild-type) cells.

If the compound's activity is significantly diminished or completely absent in the genetically perturbed cells, it provides strong evidence that the protein is a direct and necessary target for the compound's mechanism of action. nih.gov

This strategy establishes a causal link between a specific protein target and the functional response to a compound, serving as the ultimate validation step in the drug discovery pipeline. nih.govarxiv.org

Reporter Gene and Gene Expression Profiling

Gene expression profiling offers a broader view of a compound's impact on cellular function by measuring the expression levels of thousands of genes simultaneously. plos.orgbiorxiv.org Techniques such as microarrays or RNA-sequencing could be employed to analyze the changes in the transcriptome of cells treated with this compound. This could reveal which genes and, by extension, which cellular pathways are modulated by the compound. A hypothetical gene expression profiling study might reveal upregulation or downregulation of genes involved in specific cellular processes, as illustrated in the table below.

Table 1: Hypothetical Gene Expression Changes in Response to this compound

Gene Fold Change Associated Pathway
Gene A +2.5 Cell Cycle Regulation
Gene B -3.0 Apoptosis
Gene C +1.8 Inflammatory Response

This table is a hypothetical representation of potential data from a gene expression profiling experiment.

Omics-Based Approaches in Mechanistic Research

"Omics" technologies provide a global perspective on the molecular changes induced by a compound, encompassing transcriptomics, proteomics, and metabolomics. These approaches are instrumental in generating hypotheses about a compound's mechanism of action and identifying potential biomarkers of its activity.

Transcriptomic analysis provides a comprehensive snapshot of the messenger RNA (mRNA) expression levels in a cell or tissue at a given time. A study on a related benzamide derivative, N-((4-(2-cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide, utilized whole-genome microarrays to evaluate transcriptome alterations. nih.gov This analysis identified unique transcriptional signatures and enriched pathways, such as the Ribosome and Complement and Coagulation Cascades, following drug administration. nih.gov A similar transcriptomic investigation of this compound would be invaluable for identifying the key signaling pathways it affects. For example, analysis might reveal significant alterations in pathways related to cell stress, metabolism, or proliferation, providing clues to its biological function. The resistance to other compounds, like benznidazole (B1666585) in Trypanosoma cruzi, has been shown to be a multigenic trait identifiable through transcriptomic analysis. plos.org

Proteomics focuses on the large-scale study of proteins, including their expression levels, post-translational modifications, and interactions. This type of analysis can directly identify the protein targets of a compound. For instance, a study on a different benzamide identified β-tubulin as a covalent target, a finding made possible through proteomic techniques. nih.gov In a hypothetical proteomic study of this compound, researchers might use techniques like mass spectrometry to compare the proteomes of treated and untreated cells. This could lead to the identification of proteins that are differentially expressed or modified, as shown in the hypothetical data below.

Table 2: Hypothetical Proteomic Changes Induced by this compound

Protein Abundance Change Potential Function
Protein X Increased Signal Transduction
Protein Y Decreased Enzyme Activity

This table is a hypothetical representation of potential data from a proteomic analysis.

Table 3: Hypothetical Metabolomic Changes Following this compound Treatment

Metabolite Fold Change Implicated Pathway
Lactate +2.1 Glycolysis
Glutamine -1.7 Amino Acid Metabolism

This table is a hypothetical representation of potential data from a metabolomic profiling study.

Applications in Medicinal Chemistry and Early Stage Drug Discovery Research

N-(3-cyanophenyl)benzamide as a Scaffold for Novel Therapeutic Agents

The this compound core is a privileged scaffold in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets with high affinity. The benzamide (B126) portion offers sites for hydrogen bonding and can be substituted to alter physicochemical properties, while the cyanophenyl group can engage in specific interactions with target proteins. This versatility has made it a starting point for developing inhibitors for various enzymes and receptors.

Research into Anti-Infective Properties (e.g., Antifungal, Antibacterial)

The benzamide scaffold, including derivatives of this compound, has been investigated for its potential to combat infectious diseases. Research has shown that certain derivatives exhibit inhibitory effects against various microbial pathogens. For example, a related compound, N-(3-cyanophenyl)-2-phenylacetamide, was found to be a potent inhibitor of morbillivirus-induced membrane fusion, which is essential for viruses like the measles virus (MV) and canine distemper virus (CDV) to spread. nih.govresearchgate.net This compound demonstrated a high capacity to inhibit MV- and CDV-induced fusion with low cytotoxicity. nih.govresearchgate.net

In other studies, benzamide derivatives have been synthesized and tested against bacterial strains. The general approach involves modifying the core structure to enhance penetration into bacterial cells and inhibit essential enzymes. While specific data on this compound's broad-spectrum antibacterial activity is not extensively detailed in the provided results, the scaffold is part of a class of compounds explored for such properties.

Table 1: Antiviral Activity of a Related Benzamide Derivative

Compound Virus Target Activity IC50 (µM)
N-(3-cyanophenyl)-2-phenylacetamide Measles Virus (MV) Inhibition of membrane fusion ~3 nih.gov
N-(3-cyanophenyl)-2-phenylacetamide Canine Distemper Virus (CDV) Inhibition of membrane fusion ~3 nih.gov
N-(3-cyanophenyl)-2-phenylacetamide Recombinant wild-type MV (in human PBMC) Inhibition of infection ~20 nih.gov

Exploration of Anti-Cancer Activities

The this compound scaffold is a prominent feature in the development of anti-cancer agents, particularly as an inhibitor of enzymes crucial for cancer cell survival and proliferation.

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a key role in regulating gene expression; their overexpression is linked to many cancers. nih.govturkjps.org Benzamides are a known class of HDAC inhibitors. turkjps.orggoogle.com The this compound moiety can act as a "cap" group in HDAC inhibitor design, which interacts with the enzyme surface. nih.gov For instance, a derivative, 4-((6-(3-Cyanophenyl)-11H-indolo[3,2-c]quinolin-11-yl)methyl)-N-hydroxybenzamide, was synthesized as part of a study to develop novel HDAC inhibitors. nih.gov Benzamide derivatives like Entinostat (MS-275) and Mocetinostat show selectivity for class I HDACs and have been investigated for treating various cancers. turkjps.orgresearchgate.net

Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP enzymes are critical for repairing DNA single-strand breaks, and their inhibition is a key strategy for treating cancers with mutations in DNA repair pathways, such as those with BRCA1/2 mutations. tandfonline.com The benzamide structure is a core component of several PARP inhibitors. nih.gov While many well-known PARP inhibitors are not brain penetrant, research into new derivatives aims to overcome this for treating primary CNS tumors and brain metastases. tandfonline.com

Other Anti-Cancer Mechanisms: Benzamide derivatives have also been explored for targeting other cancer-related pathways. For example, they have been investigated as inhibitors of tubulin polymerization, which disrupts cell division and leads to apoptosis. acs.org One study identified a potent, orally active benzamide derivative that overcame drug resistance in a paclitaxel-resistant xenograft model. acs.org Additionally, radiolabeled benzamides that bind to melanin (B1238610) are being developed for the targeted radiotherapy of metastatic melanoma. aacrjournals.orgnih.gov

Table 2: Examples of Benzamide Scaffolds in Anti-Cancer Research

Scaffold/Derivative Class Target Therapeutic Rationale
Benzamide Derivatives Histone Deacetylases (HDACs) Inhibition of HDACs can alter gene expression, leading to cell cycle arrest and apoptosis in cancer cells. nih.govturkjps.org
Benzamide Derivatives Poly(ADP-ribose) Polymerase (PARP) Induces synthetic lethality in cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations). tandfonline.comnih.gov
Radiolabeled Benzamides Melanin Delivers therapeutic isotopes specifically to melanoma cells for targeted radiotherapy. aacrjournals.orgnih.gov
Benzamide Derivatives Tubulin Inhibits microtubule formation, leading to mitotic arrest and cell death. acs.org

Investigations into Other Therapeutic Areas

The adaptability of the this compound scaffold has led to its exploration in a variety of other therapeutic contexts beyond infectious disease and oncology.

Metabolic Disorders: Benzamide derivatives have been studied as potential treatments for diabetes by acting as glucokinase activators, which can help regulate insulin (B600854) secretion. nih.gov

Neurological Disorders: Researchers are investigating benzamide-based compounds as inhibitors of sirtuin 2 (SIRT2), a deacetylase highly abundant in the brain. nih.gov Inhibition of SIRT2 is considered a potential therapeutic strategy for neurodegenerative diseases like Parkinson's and Huntington's disease. nih.gov

Inflammation and Immunology: The scaffold has been used to design inhibitors of monoamine oxidase (MAO), enzymes involved in neurotransmitter metabolism and linked to various neurological and psychiatric disorders. nih.gov

Preclinical Pharmacokinetics and Pharmacodynamics (PK/PD) Research

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound derivatives is crucial for their development as drugs. Preclinical studies provide this essential data.

Absorption Research in Preclinical Systems

The oral absorption of a drug candidate is a key determinant of its potential for convenient administration. For benzamide derivatives, absorption is often predicted using computational (in silico) models and evaluated in vitro. mdpi.com

In Silico Prediction: Computational tools can predict ADME properties. mdpi.com A key parameter is the polar surface area (PSA), where values below 120 Ų are generally associated with better cell permeability and oral absorption. mdpi.com The calculated XLogP3 for this compound is 2.3, suggesting moderate lipophilicity, which can influence absorption. nih.gov

In Vitro Models: A common in vitro model is the Caco-2 cell permeability assay, which simulates the human intestinal barrier to predict how well a compound might be absorbed. While specific data for the parent compound is limited, research on benzamide derivatives often includes these assays to optimize for oral bioavailability. mdpi.com The lack of aqueous solubility for some benzamide derivatives necessitates oral administration in preclinical studies. nih.gov

Distribution Characteristics in Biological Matrices

Once absorbed, a drug's distribution throughout the body determines its access to the target site and potential for off-target effects. Preclinical studies in animal models are used to assess these characteristics. aacrjournals.orgnih.gov

Tissue Distribution: Studies in mice with radiolabeled benzamide derivatives have shown how these compounds distribute across different tissues. aacrjournals.orgnih.gov For example, a radiolabeled benzamide developed for melanoma imaging showed diffuse tissue distribution but was retained specifically in melanin-expressing tumors. nih.gov In one study, tumor uptake was 8.82% of the injected dose per gram at 4 hours post-injection, with a tumor-to-blood ratio of 25.2. nih.gov

Plasma Protein Binding (PPB): The extent to which a compound binds to proteins in the blood, like albumin, affects its availability to act on its target. High PPB can limit the free, active concentration of a drug. The introduction of fluorine atoms to a benzamide scaffold was shown to increase lipophilicity, but plasma protein binding was less affected by such minor modifications. nih.gov This property is a critical parameter to measure and optimize during drug development. nih.govresearchgate.net

Table 3: Representative Preclinical Distribution Data for a Benzamide Derivative ([131I]MIP-1145 in Melanoma Xenografts)

Time Point Tumor Uptake (%ID/g) Tumor:Blood Ratio
4 hours 8.82 nih.gov 25.2 nih.gov
24 hours 5.91 nih.gov 197 nih.gov

Metabolic Pathways and Metabolite Identification

The metabolic fate of this compound, while not extensively detailed in publicly available literature, can be inferred from studies on structurally similar compounds. The metabolism of benzamide derivatives often involves hydroxylation of the aromatic rings and hydrolysis of the amide bond. smolecule.com For instance, in related benzamide compounds, N-demethylation has been identified as a metabolic pathway, which can lead to inactive metabolites. nih.gov

In studies of analogous compounds, such as those with a sulfoxide (B87167) group, oxidation to a sulfone is a common metabolic transformation. nih.gov For cyanophenyl-containing molecules, metabolic pathways can involve modifications to the cyano group, such as reduction to an amine, or oxidation reactions. Research on a related compound, diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate, in rats revealed that the major metabolic pathway was mono-hydrolysis of the diethyl phosphonate (B1237965) group. nih.gov Additionally, metabolites were formed via transformation of the cyanophenyl moiety, including the formation of an amino-bromo-cyanobenzene sulphate derivative. nih.gov

The identification of metabolites is typically carried out using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). mdpi.com In vitro metabolism studies using human, mouse, or rat liver microsomes are standard practice to predict the metabolic pathways in vivo. mdpi.com These studies help in identifying potential sites of metabolic modification on the molecule, such as the benzoyl ring, the cyanophenyl ring, or the amide linkage of this compound.

Excretion Profiles in Research Models

Detailed excretion profiles for this compound are not specifically documented in the available research. However, studies on similar compounds provide insights into potential excretion routes. For example, a study on 14C-labeled diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate in rats showed that within 24 hours, approximately 27.9% of the administered radioactivity was recovered in the urine and 63.5% in the feces. nih.gov This suggests that for structurally related benzamides, both renal and fecal excretion are significant pathways.

The physicochemical properties of a compound, such as its lipophilicity and molecular weight, influence its excretion profile. Compounds with higher lipophilicity tend to be excreted more through the fecal route, often following metabolism in the liver and excretion into the bile. The specific metabolites of this compound would also dictate the primary route of elimination.

Establishment of Pharmacodynamic Markers

Pharmacodynamic (PD) markers are crucial for demonstrating that a drug is engaging with its intended biological target and producing a desired physiological response. pelagobio.commdpi.com For this compound, the establishment of such markers would depend on its specific biological target and mechanism of action.

In early-stage drug discovery, PD markers are often developed and validated in preclinical models before being translated to clinical studies. nih.govfrontiersin.org This can involve both in vitro and in vivo assays. For example, if this compound were an enzyme inhibitor, a PD marker could be the measurement of the enzyme's product or a downstream signaling molecule. mdpi.comfrontiersin.org Target engagement assays, which directly measure the binding of the compound to its target protein, are also a key component of establishing pharmacodynamics. pelagobio.comacumenpharm.com

The development of PD biomarkers often involves techniques like ELISA to measure changes in protein phosphorylation or other post-translational modifications. nih.gov In preclinical animal models, tissue samples can be analyzed to confirm target engagement and the modulation of biological pathways in the relevant tissues. nih.gov For central nervous system targets, techniques like brain microdialysis can be used to measure the drug's concentration and its effect on neurotransmitter levels simultaneously. le.ac.uk The ultimate goal is to identify biomarkers that can be used in clinical trials to guide dose selection and assess the drug's activity in patients. mdpi.comfrontiersin.orgacumenpharm.com

Toxicity and Safety Profiling in Early-Stage Preclinical Research

The primary goals of preclinical safety evaluation are to identify a safe initial dose for human studies, determine potential target organs for toxicity, and establish safety parameters for clinical monitoring. pacificbiolabs.com

In Vitro Cytotoxicity and Viability Assessments

In vitro cytotoxicity assays are a fundamental first step in assessing the safety profile of a new chemical entity. These assays evaluate the effect of the compound on cell viability and can help identify potential for cellular toxicity at an early stage.

A study on a structurally related compound, N-(3-cyanophenyl)-2-phenylacetamide, demonstrated low cytotoxicity, with a 50% cytotoxic concentration (CC50) of ≥ 300 μM in Vero cells. researchgate.net This compound was also well-tolerated in primary human peripheral blood lymphocytes and primary dog brain cell cultures. researchgate.net In contrast, some benzamide derivatives have shown significant cytotoxic activity against various cancer cell lines. nih.gov For example, certain N-(4-alkoxy-3-cyanophenyl)benzamide derivatives have been evaluated for their anticancer potential. researchgate.net

Commonly used methods for assessing cytotoxicity include the MTT assay, which measures mitochondrial dehydrogenase activity in living cells, and the neutral red uptake (NRU) assay. researchgate.netmdpi.comresearchgate.net These assays provide a quantitative measure of cell viability and can be used to determine the concentration of the compound that causes a 50% reduction in cell viability (IC50 or CC50).

Table 1: In Vitro Cytotoxicity Data for Related Compounds

Compound Cell Line Assay Cytotoxicity Metric (Concentration) Reference
N-(3-cyanophenyl)-2-phenylacetamide Vero cells Not specified CC50 ≥ 300 μM researchgate.net
SIRT2 Inhibitors Neuro2a cells Not specified Partially toxic at 25 and 50 μM nih.gov
3,3-dichloro-β-lactam A431 cells MTT IC50 = 71.65 µg/mL mdpi.com
3,3-dichloro-β-lactam A431 cells NRU IC50 = 35.74 µg/mL mdpi.com
Amide derivatives (6a) HepG2 cells Not specified IC50 = 0.65 μM nih.gov

Genotoxicity and Mutagenicity Research

Genotoxicity and mutagenicity studies are essential to assess the potential of a compound to cause genetic damage, which can lead to cancer or heritable defects. While specific genotoxicity data for this compound is not available, the standard approach involves a battery of tests.

These tests typically include the Ames test, which uses bacteria to test for gene mutations, and in vitro and in vivo mammalian cell assays to assess chromosomal damage. The goal is to identify any potential for the compound to interact with DNA and cause mutations or chromosomal aberrations.

Early-Stage In Vivo Safety Studies

Early-stage in vivo safety studies in animals are conducted to understand the potential toxicities of a compound in a whole organism. These studies are critical for determining a safe starting dose for human clinical trials and for identifying potential target organs for toxicity. pacificbiolabs.com

These studies typically involve administering the compound to two different mammalian species (one rodent and one non-rodent) at various dose levels. pacificbiolabs.com The animals are monitored for any signs of toxicity, and at the end of the study, tissues and organs are examined for any pathological changes. Dose-ranging studies are often performed first to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for longer-term toxicity studies. The design of these preclinical safety studies is tailored to the specific characteristics of the compound and its intended clinical use. fda.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
N-(3-cyanophenyl)-2-phenylacetamide
Diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate
2-amino-5-bromo-3-cyanobenzene sulphate

Applications in Agrochemical Research and Crop Protection

Evaluation of Pesticidal Efficacy of N-(3-cyanophenyl)benzamide Derivatives

Derivatives of this compound have undergone extensive evaluation to determine their effectiveness against a wide range of agricultural pests. These studies are crucial for identifying lead compounds for potential commercial development.

The control of mites (acarids) is a significant challenge in agriculture, and research has shown that certain derivatives of this compound possess notable acaricidal properties.

Studies on cyproflanilide (B13465277) derivatives, a class of compounds related to this compound, have demonstrated significant efficacy against the carmine (B74029) spider mite (Tetranychus cinnabarinus). scielo.br For instance, compounds designated as 5p and 5q showed much higher lethality rates compared to the parent compound, cyproflanilide. scielo.br This suggests that the specific substitutions on the benzamide (B126) structure are critical for enhancing acaricidal activity. The development of resistance to conventional acaricides in tick populations has also prompted research into new active compounds, with plant-based natural products and synthetic molecules being explored for their potential. nih.govresearchgate.net

**Table 1: Acaricidal Activity of this compound Derivatives against *Tetranychus cinnabarinus***

Compound Concentration (mg L-1) Lethality (%)
5p 400 97.22
5q 400 100
Cyproflanilide 400 41.11

Data sourced from SciELO. scielo.br

The insecticidal potential of this compound derivatives is the most extensively researched application. These compounds have shown effectiveness against a variety of insect pests, particularly those from the order Lepidoptera (moths and butterflies).

A novel class of insecticides, 3-benzamido-N-phenylbenzamides (BPBs), which are derivatives of this compound, have demonstrated high efficacy. researchgate.net Research has shown that N-demethyl BPB analogs are potent inhibitors of the housefly GABA receptor. researchgate.net Furthermore, a Chinese patent discloses that N-(cyanoalkyl) benzamide compounds possess excellent insecticidal activity and can be used for pest prevention and control. google.com

In one study, novel N, N′-substituted benzamide derivatives were synthesized and tested against the white mango scale insect, Aulacaspis tubercularis. The results indicated that the nymph stage was more susceptible than the adult females. researchgate.net Compound 3b from this study was particularly effective, showing lower LC50 values against both nymphs and adults compared to other synthesized compounds. researchgate.net

Another area of research involves modifying existing insecticides, such as chlorantraniliprole, by incorporating a substituted cyanophenyl group to enhance insecticidal activity. publish.csiro.auacs.org These structural modifications aim to improve binding to the target site, such as the ryanodine (B192298) receptor in insects. acs.org

**Table 2: Insecticidal Activity of Benzamide Derivatives against *Aulacaspis tubercularis***

Compound Target Stage LC50 (ppm)
3b Nymphs 0.318
3b Adult Females 0.993

Data sourced from ResearchGate. researchgate.net

Research into controlling snail populations, which can be significant agricultural and horticultural pests and intermediate hosts for parasites, has included the evaluation of various chemical compounds. mdpi.com While direct studies on this compound are limited, research on related nitrogen-containing heterocyclic compounds like nicotinonitrile derivatives provides insight into potential molluscicidal activity. mdpi.com

Studies on arylpyrrole derivatives have identified compounds with strong molluscicidal effects against Oncomelania hupensis, the intermediate host of Schistosoma japonicum. peerj.com For example, Compound 6 in one study demonstrated high toxicity to the snails at low concentrations. peerj.com The mechanism is believed to involve the disruption of energy metabolism, specifically by reducing ATP content. peerj.com Similarly, studies on nicotinonitrile derivatives against the land snail Monacha cartusiana found that certain water-soluble salts were effective, causing significant mortality and histopathological damage to the snails' digestive glands. mdpi.com

**Table 3: Molluscicidal Activity of Arylpyrrole Derivative (Compound 6) against *Oncomelania hupensis***

Exposure Time (h) LC50 (mg/L)
24 0.27
48 0.19
72 0.13

Data sourced from PeerJ. peerj.com

Phytonematodes, or plant-parasitic nematodes, cause significant crop losses worldwide. sci-hub.se Research has explored various chemical structures for nematicidal properties. Derivatives of diketopiperazines, which have been synthesized based on the marine natural product Barettin, have shown promising results against the root-knot nematode Meloidogyne incognita. sci-hub.se Although not direct derivatives of this compound, this line of research highlights the potential for nitrogen-containing ring structures in nematicide development. One optimized compound, 11b , showed a 75% nematicidal activity at a very low concentration of 2.4 μmol/L. sci-hub.se

Molluscicidal Activity Research

Mechanisms of Pesticidal Action

The pesticidal effects of this compound derivatives are attributed to their interaction with specific molecular targets within the nervous system of pests. researchgate.netevitachem.com A primary mechanism of action for many insecticidal derivatives is the modulation of γ-aminobutyric acid (GABA) receptors. researchgate.net

GABA receptors are crucial ligand-gated ion channels in the insect central nervous system. Insecticides like fiproles act as noncompetitive antagonists by blocking the channel. researchgate.net However, a novel class of insecticides derived from this compound, the 3-benzamido-N-phenylbenzamides (BPBs), also inhibit GABA receptors but bind to a different, novel allosteric site. researchgate.net This alternative binding site means that these compounds can be effective against insects that have developed resistance to fiproles. researchgate.net The binding of these compounds is thought to be stabilized by hydrogen bonds and hydrophobic interactions. evitachem.com

Other related diamide (B1670390) insecticides, such as chlorantraniliprole, act on a different target: the ryanodine receptor. acs.org This receptor is responsible for regulating calcium release within muscle cells, and its disruption leads to uncontrolled muscle contraction, paralysis, and death of the insect. acs.org The incorporation of a cyanophenyl group into these structures can enhance their potency. publish.csiro.au

Environmental Fate and Impact Research in Agricultural Contexts

When pesticides are applied in an agricultural setting, their persistence, mobility, and degradation in the environment are critical considerations. mdpi.comresearchgate.net The environmental fate of a compound like this compound and its derivatives is influenced by several factors, including its chemical properties (e.g., water solubility, affinity for soil particles) and environmental conditions (e.g., soil type, pH, microbial activity, temperature). mdpi.commdpi.com

Pesticides in the soil can undergo several processes:

Adsorption-Desorption : This refers to the binding of the pesticide to soil particles. Compounds with high hydrophobicity tend to adsorb more strongly to soil organic matter, which can reduce their movement but may also increase their persistence. mdpi.com

Degradation : Pesticides can be broken down by microbes (biodegradation) or through chemical reactions like hydrolysis. mdpi.com The degradation process transforms the parent compound into metabolites, which may be more or less toxic and mobile than the original molecule. mdpi.com

Leaching and Runoff : Water-soluble pesticides or those with low adsorption to soil can be carried by water down through the soil profile (leaching), potentially contaminating groundwater, or be washed off the soil surface into nearby water bodies (runoff). researchgate.net

Volatilization : Some pesticides can evaporate from soil or plant surfaces and enter the atmosphere. nih.gov

Advanced Analytical and Spectroscopic Characterization in Academic Research

Mass Spectrometry for Structural Confirmation and Quantitative Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound. It functions by ionizing molecules and then separating them based on their mass-to-charge (m/z) ratio.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. sigmaaldrich.com In the analysis of N-(3-cyanophenyl)benzamide, LC-MS is routinely used to assess sample purity and confirm the compound's identity. The liquid chromatography step separates the target compound from any starting materials, byproducts, or impurities. nih.gov The eluent is then introduced into the mass spectrometer, which provides the molecular weight of the components.

For benzamide (B126) derivatives, analysis is often performed using a reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water containing a small percentage of formic acid to facilitate ionization. tandfonline.com The mass spectrometer, typically using electrospray ionization (ESI), detects the protonated molecule, [M+H]⁺. The presence of a single major peak in the chromatogram at the expected retention time, corresponding to the correct m/z for this compound, confirms both its identity and high purity. nih.gov

Table 1: Representative LC-MS Parameters for Anilide Compound Analysis

TechniqueColumnEluentFlow RateDetection (m/z)Reference
LC-MS (ESI)Intensity Solo C18 RP (100 x 2.1 mm)Acetonitrile (1–40%) in water, 0.1% formic acid0.3 mL/minScan range 100–600 m/z tandfonline.com
LC-MS (ESI)Vydac C18 (4.6 × 150 mm)CH₃CN: H₂O (60:40)Not Specified[M+H]⁺ nih.gov

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental formula. researchgate.net Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios to four or more decimal places. researchgate.net This high precision allows for the calculation of a unique elemental formula.

For this compound (C₁₄H₁₀N₂O), the theoretical monoisotopic mass is 222.07931 Da. nih.gov An experimental HRMS measurement confirming this exact mass provides definitive evidence for the compound's chemical formula, distinguishing it from any isomers or other molecules with the same nominal mass. researchgate.netrsc.org

Table 2: Exact Mass Data for this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₀N₂O nih.gov
Calculated Monoisotopic Mass222.079312947 Da nih.gov
SignificanceHRMS provides experimental verification of this exact mass, confirming the elemental composition. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. nih.gov

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide foundational structural information. The ¹H NMR spectrum of this compound reveals distinct signals for each unique proton, with their chemical shifts, integration (number of protons), and splitting patterns (multiplicity) indicating their electronic environment and proximity to other protons. rsc.org The ¹³C NMR spectrum similarly shows a signal for each unique carbon atom, with characteristic chemical shifts for the carbonyl (C=O) and nitrile (C≡N) carbons. rsc.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates directly bonded proton-carbon pairs. For more complex structural aspects, such as the through-space conformation, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed. vulcanchem.com

Table 3: NMR Spectroscopic Data for this compound in DMSO-d₆

NucleusChemical Shift (δ, ppm)Multiplicity / AssignmentReference
¹H7.55 (d, J = 8 Hz, 2H)Aromatic Protons rsc.org
¹H7.59 (d, J = 8 Hz, 2H)Aromatic Protons rsc.org
¹H7.65 (t, J = 8 Hz, 1H)Aromatic Proton rsc.org
¹H7.99 (d, J = 8 Hz, 2H)Aromatic Protons rsc.org
¹H8.15 (s, 1H)Aromatic Proton rsc.org
¹H8.33 (s, 1H)Aromatic Proton rsc.org
¹H10.60 (s, 1H)Amide N-H rsc.org
¹³C112.9, 118.9, 124.8, 126.1, 128.1, 128.9, 130.8, 132.3, 134.6, 140.9, 166.1Aromatic, Nitrile, Carbonyl Carbons rsc.org

While solution NMR provides data on the average structure of a molecule, solid-state NMR (ssNMR) offers invaluable insight into its structure and dynamics in the solid phase. mdpi.comnih.gov This is particularly crucial for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. exaly.com Different polymorphs can have distinct physical properties, and ssNMR is a key tool for their characterization. ethz.ch

In ssNMR, spectral differences between polymorphs of this compound would arise from variations in molecular packing and intermolecular interactions (e.g., hydrogen bonding). researchgate.net These differences manifest as changes in ¹³C chemical shifts and can be detected using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS). ssNMR can provide detailed structural information even for polycrystalline or disordered samples that are not suitable for single-crystal X-ray diffraction. mdpi.com

1D and 2D NMR Techniques for Connectivity and Conformation

X-ray Crystallography for Definitive Structural Determination and Co-crystal Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com By diffracting X-rays off a single crystal, researchers can generate an electron density map and build an atomic model of the molecule. This technique provides definitive information on bond lengths, bond angles, and torsional angles. anton-paar.com

For this compound, a single-crystal X-ray structure would confirm the planarity of the aromatic rings and the amide group, which typically adopts a sterically favorable trans conformation. It would also precisely measure the dihedral angle between the benzoyl and cyanophenyl rings. vulcanchem.com Furthermore, crystallographic analysis reveals the details of the crystal packing, including intermolecular hydrogen bonds (e.g., N-H···O or N-H···N) and π-π stacking interactions, which govern the supramolecular architecture. researchgate.net This information is vital for understanding the compound's physical properties and for designing co-crystals with modified characteristics.

Table 4: Typical Data Obtained from X-ray Crystallography of Benzamide Analogs

ParameterTypical FindingSignificanceReference
Crystal Systeme.g., Monoclinic, P2₁/cDefines the basic symmetry and shape of the unit cell. researchgate.net
Amide ConformationtransConfirms the stereochemistry around the C-N amide bond.
C-N Amide Bond Length~1.34 ÅIndicates partial double-bond character.
Inter-ring Dihedral Angle~37–55°Describes the twist between the two aromatic rings.
Intermolecular InteractionsN-H···O, C-H···π, N-H···NReveals the hydrogen bonding and packing forces in the crystal lattice. researchgate.net

Chromatographic Methods for Isolation, Purification, and Purity Assessment

Chromatographic techniques are indispensable in the study of this compound, facilitating its separation from reaction mixtures, purification to a high degree of homogeneity, and the precise assessment of its purity. These methods are fundamental in both the synthesis and analytical characterization of the compound.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely used technique for both the analysis and purification of this compound and its derivatives. Its high resolution and sensitivity make it ideal for determining the purity of synthesized batches and for isolating the compound from complex mixtures. nih.gov

Analytical HPLC:

Analytical HPLC is primarily employed to verify the purity of this compound. A common approach involves using a reverse-phase C18 column. nih.gov The mobile phase typically consists of a mixture of acetonitrile and water. For instance, an isocratic elution with a 60:40 acetonitrile/water mixture has been utilized, with UV detection set at wavelengths such as 220 nm and 305 nm to monitor the elution of the compound. nih.gov Purity levels exceeding 95% are often required for subsequent biological or chemical studies. nih.gov In some applications, to ensure compatibility with mass spectrometry (MS), volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com

Preparative HPLC:

When larger quantities of pure this compound are needed, preparative HPLC is the method of choice. lcms.czsichem.de This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. lcms.cz The goal of preparative HPLC is to isolate the target compound from impurities, which can then be collected in fractions. lcms.cz The scalability of HPLC methods allows for a smooth transition from analytical-scale separation to preparative-scale purification. sielc.com For instance, a method developed on an analytical column can be scaled up by increasing the column diameter, flow rate, and injection volume to purify gram-scale quantities of the compound. lcms.cz The collected fractions are typically analyzed to confirm the purity of the isolated this compound. lcms.cz

Table 1: Exemplary HPLC Parameters for Benzamide Derivatives

Parameter Analytical HPLC Preparative HPLC
Column C18, 5 µm, 4.6 x 150 mm nih.gov Scaled-up C18 or other suitable stationary phase lcms.cz
Mobile Phase Acetonitrile/Water (e.g., 60:40) nih.gov Gradient or isocratic elution with appropriate solvents researchgate.net
Flow Rate ~1.0 mL/min researchgate.net Higher flow rates adjusted for column size lcms.cz
Detection UV (e.g., 220 nm, 305 nm) nih.gov UV, Mass Spectrometry (MS) lcms.czsichem.de
Purity Target >95% nih.gov High purity for further use lcms.cz

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful chromatographic technique that can be applied to the analysis of this compound. However, due to the compound's relatively low volatility, direct analysis by GC can be challenging. Therefore, it is often necessary to convert it into a more volatile derivative before analysis.

While specific derivatization methods for this compound are not extensively detailed in the provided context, general principles suggest that functional groups like the amide could be targeted for derivatization to increase volatility.

In research involving related benzamide compounds, GC coupled with mass spectrometry (GC-MS) has been used for characterization. rsc.orgvulcanchem.com This combination allows for both the separation of components in a mixture and their identification based on their mass-to-charge ratio. rsc.org For example, the molecular ion peak in the mass spectrum can confirm the identity of the compound. rsc.org The yields of reactions producing benzamide derivatives have also been determined using GC with an internal standard. figshare.com

It is important to note that the thermal stability of the compound is a critical factor for GC analysis, as the injection port and column are typically heated to high temperatures. Thermogravimetric analysis (TGA) can be used to evaluate the thermal stability of benzamides, with many showing decomposition temperatures above 200°C, which is often sufficient for GC analysis.

Computational Chemistry and in Silico Modeling for N 3 Cyanophenyl Benzamide Research

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajchem-a.com This method is crucial in understanding how N-(3-cyanophenyl)benzamide and its derivatives might interact with biological targets, such as enzymes or receptors. evitachem.com

In the context of this compound research, molecular docking studies can elucidate the binding modes and affinities of the compound within the active site of a target protein. For instance, the cyanophenyl group may play a significant role in binding to the active site, while the benzamide (B126) portion could contribute to the compound's stability. Docking simulations, often performed with software like AutoDock or Glide (Schrödinger Suite), can predict key interactions such as hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues of the protein. evitachem.comresearchgate.net These predictions are instrumental in structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors. For example, in the development of inhibitors for the hepatitis B virus (HBV) core protein, molecular docking of a benzamide derivative revealed hydrogen bonds with Trp102 and Leu140, providing a basis for structural optimization. jst.go.jp

Table 1: Key Interacting Residues and Binding Affinity of Benzamide Derivatives

Compound Target Protein Key Interacting Residues Predicted Binding Energy (kcal/mol) Reference
Benzamide Derivatives Nipah Virus G Glycoprotein Not Specified -7.554 to -6.773 researchgate.net
WAI-5 (Benzamide derivative) HBV Core Protein Trp102, Leu140, Thr128 Not Specified jst.go.jp
Isoconessimine Derivative 10 Acetylcholinesterase Ser200, His440 Not Specified researchgate.net

This table is for illustrative purposes and actual values may vary based on the specific study and computational methods used.

Molecular Dynamics Simulations for Conformational Analysis and Binding Energy Calculations

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and flexibility of both the ligand and the protein over time. For this compound, MD simulations can be used to analyze its conformational landscape and to calculate the binding free energy of the ligand-protein complex, offering a more dynamic and accurate picture than static docking. researchgate.netnih.gov

Software such as GROMACS is commonly used to perform MD simulations. researchgate.net These simulations can validate the stability of the binding pose predicted by molecular docking and reveal how the compound adapts within the binding pocket. The insights gained from MD simulations are crucial for understanding the energetic factors that govern ligand binding and can help in refining the design of analogues with improved binding kinetics. nih.gov

De Novo Design and Virtual Screening for Novel Analogues

De novo design and virtual screening are powerful computational strategies for discovering novel analogues of a lead compound like this compound. researchgate.netbiorxiv.org Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. ajchem-a.comnih.gov This approach was successfully used to identify an initial lead benzamide derivative as a potent inhibitor of cholesteryl ester transfer protein (CETP). nih.gov

De novo design, on the other hand, involves the computational generation of new molecular structures with desired properties. researchgate.netbiorxiv.org Starting from a scaffold like this compound, new functional groups can be added or existing ones modified to enhance binding affinity or improve pharmacokinetic properties. These computational techniques significantly reduce the number of compounds that need to be synthesized and tested experimentally, making the drug discovery pipeline more efficient. ajchem-a.com

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Profiles

The assessment of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties is a critical step in the drug development process. jonuns.com In silico methods provide a rapid and cost-effective way to predict these properties for compounds like this compound and its derivatives. jonuns.comnih.govjapsonline.comjaptronline.com

Various computational models and software, such as pkCSM and TOPKAT, can predict a range of properties including oral bioavailability, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicity. jonuns.comjapsonline.commdpi.com For example, predictions can indicate whether a compound is likely to be orally active or if it might have hepatotoxic effects. jonuns.comsciensage.info These in silico predictions help in the early identification of potential liabilities, allowing for the selection and optimization of candidates with more favorable drug-like properties. jonuns.comjaptronline.commdpi.com

Table 2: Predicted ADMET Properties for a Hypothetical this compound Analogue

Property Predicted Value Method/Software
Oral Bioavailability Good Rule of Five
Blood-Brain Barrier Penetration Low pkCSM
CYP2D6 Inhibition Non-inhibitor SwissADME
Hepatotoxicity Low Probability TOPKAT
Mutagenicity Non-mutagenic Ames Test Prediction

This table is for illustrative purposes. Actual predicted values would be generated from specific in silico tools.

Patent Landscape and Intellectual Property Considerations in Academic Research

Analysis of Existing Patent Filings Related to N-(3-cyanophenyl)benzamide and its Derivatives

An analysis of the patent landscape reveals that this compound, also known by its IUPAC name 3-(benzoylamino)benzonitrile, and its derivatives are subjects of interest in various therapeutic areas. Patents are legal instruments that grant inventors exclusive rights to their inventions for a set period, typically 20 years from the filing date. ipos.gov.sg This protection is crucial for the pharmaceutical industry to recoup the significant investment required for drug development. acs.org

Patents for chemical compounds can cover the compound itself (a "composition of matter" claim), the method of making it, or its method of use for a specific purpose, such as treating a medical condition. buffalo.edu For this compound and its structural relatives, patent filings often fall into the category of "benzamide derivatives." These patents typically claim a broad genus of related chemical structures rather than a single molecule, aiming to protect a wide range of potentially active compounds.

For instance, patents have been granted for novel benzamide (B126) derivatives intended to act as inhibitors of specific enzymes, which is a common strategy in drug discovery. drugpatentwatch.com One notable area is the development of Factor Xa inhibitors, which are crucial in treating and preventing thrombotic disorders. drugpatentwatch.com Another application for benzamide derivatives is as Discoidin Domain Receptor 1 (DDR1) inhibitors, which have potential applications in treating cancer, fibrosis, and inflammation. epo.org

The core structure of this compound may serve as a crucial building block or an intermediate in the synthesis of more complex, patented molecules. For example, a patent for compounds useful in treating mycoses (fungal infections) lists a derivative, 4-(4-(4-(((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl) methoxy)-3-methylphenyl)piperazin-1-yl)-N-(3-cyanophenyl)benzamide, among its claimed inventions. google.com This illustrates how the this compound moiety is incorporated into a larger, more complex active pharmaceutical ingredient.

The following interactive table summarizes representative patent filings related to benzamide derivatives, highlighting the diversity of applications and assignees.

Patent / Application NumberAssignee / ApplicantTherapeutic Area / ApplicationRelevance to this compound
US 8,691,847 B2Millennium Pharmaceuticals Inc.Factor Xa inhibitors for treating thrombotic disorders. drugpatentwatch.comClaims novel benzamide compounds and their derivatives. drugpatentwatch.com
EP 2 842 939 A1Takeda Pharmaceutical Company LimitedDiscoidin Domain Receptor 1 (DDR1) inhibitors for cancer, fibrosis, and inflammation. epo.orgPertains to a broad class of benzamide derivatives. epo.org
US 10,106,531 B2Eisai R&D Management Co., Ltd.Compounds for treating mycoses (fungal infections). google.comLists a complex derivative incorporating the this compound structure. google.com
EP 0 847 992 A1Mitsui Chemicals, Inc.Cell differentiation inducers for treating malignant tumors and autoimmune diseases. googleapis.comDescribes novel benzamide derivatives with differentiation-inducing effects. googleapis.com
US 7,943,607 B2AstraZeneca ABGlucokinase (GLK) activators for treating Type 2 diabetes and obesity. google.mkCovers heteroaryl benzamide derivatives for metabolic disorders. google.mk

This analysis underscores that while this compound itself may not be the final active molecule in many patents, its core structure is a valuable scaffold. Academic researchers exploring this compound must be aware of this existing patent space to identify novel, non-obvious, and useful derivatives that can form the basis of a new, patentable invention.

Strategies for Identifying and Developing Patentable Research Outcomes

For academic researchers, the primary objective is often the pursuit of knowledge and its dissemination through publication. duke.edu However, with the increasing emphasis on translational research, securing patent protection for discoveries has become a vital step in ensuring that scientific breakthroughs can be developed into products that benefit society. parimer.com The process begins with recognizing a potentially patentable invention, which must be novel, non-obvious, and have a useful application. buffalo.edu

Here are key strategies for academic labs working on compounds like this compound:

Conduct Thorough Prior Art Searches: Before investing significant resources, researchers should conduct comprehensive searches of scientific literature and patent databases (such as PATENTSCOPE, Espacenet, and others) to ensure their proposed derivatives are novel. wipo.int This helps avoid infringing on existing patents and confirms the uniqueness of their work.

Identify a Unique Mechanism or Use: A new compound may be patentable, but so is a new use for a known compound. If researchers discover that this compound or a derivative has a novel biological activity or is effective against a new disease target, this "method of use" can be patented.

Focus on 'Composition of Matter' Claims: The strongest form of patent protection is for the new chemical entity (NCE) itself. ox.ac.uk By synthesizing novel derivatives of this compound—modifying its functional groups or combining it with other chemical moieties—researchers can create new compositions of matter that may be patentable.

Document Everything: Meticulous record-keeping is paramount. Detailed lab notebooks that document the conception of the idea, the synthesis steps, and the results of biological testing are crucial for proving inventorship and the date of invention, which are key components of a patent application. parimer.com

Engage the Technology Transfer Office (TTO) Early: Universities have TTOs dedicated to helping researchers navigate the complex patenting process. inpart.io Researchers should disclose their invention to the TTO as soon as they believe they have something novel and useful. patentpc.com The TTO can assess patentability, fund the patent application process, and identify potential commercial partners. inpart.iopatentpc.com

Balance Publication and Patenting: A common challenge in academia is the "publish or perish" culture, which can conflict with patenting. acs.org Public disclosure of an invention before filing a patent application can forfeit patent rights in most countries. rsc.org Therefore, it is critical to file at least a provisional patent application before publishing or presenting research at a conference. The TTO can provide guidance on this delicate timing. inpart.io

By adopting these strategies, academic researchers can systematically build a strong case for the patentability of their work on this compound derivatives, laying the groundwork for future commercialization.

Collaboration Between Academia and Industry for Intellectual Property Translation

The translation of a promising chemical compound from an academic lab to the market is a long, complex, and expensive journey that universities are typically not equipped to handle alone. parimer.com This is where collaboration between academia and industry becomes essential. drugbank.com Industry partners bring crucial resources, including funding for advanced research, expertise in drug development and regulatory affairs, and the infrastructure for large-scale manufacturing and marketing. smw.ch

Several models for academia-industry collaboration exist:

Sponsored Research Agreements: A company funds specific research in a university lab in exchange for an option or right to license any resulting IP. patentpc.com This model provides much-needed funding for academic research while giving the industry partner access to cutting-edge science. smw.ch

Licensing Agreements: After a university patents a discovery, its TTO can license the technology to an existing company. patentpc.com The company pays fees and royalties to the university in exchange for the right to develop and sell products based on the patent. This is a common pathway for monetizing university IP. patentpc.com

Research Consortia and Open Innovation: In some models, multiple academic and industry partners collaborate on pre-competitive research, sharing data and tools to advance a particular field. acs.orgsmw.ch This can accelerate the early stages of discovery and identify promising targets for further development.

Spin-off Companies: Researchers, with support from the university and venture capital, may form a new company to develop a patented technology. This is a high-risk, high-reward path that allows the inventors to maintain a significant stake in their discovery.

Despite the clear benefits, these collaborations are not without challenges. Academia and industry often have different cultures and priorities; universities prioritize publication and scientific inquiry, while companies focus on commercial returns and confidentiality. acs.org Negotiating IP rights, data sharing agreements, and publication rights requires careful planning and communication to align the goals of both parties. drugbank.com

Successful collaborations, like the partnership between Emory University and Gilead Sciences for the development of crucial HIV medication, serve as models for effective IP management. drugbank.com For a research program centered on this compound, a partnership could provide the necessary investment to conduct extensive structure-activity relationship (SAR) studies, preclinical testing, and eventually, clinical trials, transforming a promising academic finding into a tangible therapeutic.

Future Directions and Research Challenges for N 3 Cyanophenyl Benzamide

Addressing Unexplored Biological Targets and Therapeutic Areas

The research trajectory for N-(3-cyanophenyl)benzamide and its analogues has primarily focused on their roles as enzyme inhibitors and receptor modulators. Derivatives have been investigated for their activity against targets such as monoamine oxidases (MAO-A and MAO-B), sirtuins (e.g., SIRT2), and as modulators of the Hepatitis B Virus (HBV) capsid and the Retinoic Acid Receptor-related Orphan Receptor C2 (RORC2). scienceopen.comnih.govjst.go.jpacs.org Patents have also described its potential use in treating mycoses and neurological disorders via interaction with trace amine-associated receptors (TAARs). google.comgoogle.com

The future of this compound research lies in expanding this target landscape. A significant opportunity exists in exploring its potential as a covalent inhibitor. Research into related benzamides has shown that specific substitutions can render the molecule susceptible to nucleophilic aromatic substitution (SNAr) by amino acid residues within a target protein, leading to a covalent bond. acs.org This mechanism has been hypothesized for benzamides targeting β-tubulin, suggesting a potential new therapeutic avenue in oncology. acs.org

Another promising and relatively unexplored area is the compound's use as a ligand for E3 ubiquitin ligases, such as Cereblon (CRBN). acs.orggoogle.com These ligands are critical components in the design of Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins. google.com Developing this compound-based CRBN binders could lead to novel, highly selective degraders for proteins implicated in various diseases. acs.org

Future screening efforts should encompass a broader range of protein classes, including kinases, phosphatases, and ion channels, where benzamide-based structures have previously shown activity. The structural flexibility of the this compound scaffold makes it an ideal candidate for fragment-based drug design campaigns against novel and challenging biological targets. tandfonline.com

Derivative/Analogue of this compoundInvestigated Biological Target/ActivityPotential Therapeutic AreaReference(s)
This compound Core StructureBuilding block for various inhibitorsGeneral Drug Discovery nih.gov
N-(3-cyanophenyl)-3-(trifluoromethyl)benzamideNot specified, used in synthesisMedicinal Chemistry sigmaaldrich.com
4-…-N-(3-cyanophenyl)benzamideAntifungal activityMycoses google.com
N-(3-cyanophenyl)-2-phenylacetamideMorbillivirus fusion inhibitionAntiviral researchgate.net
Substituted N-(3-cyanophenyl)benzamidesTrace Amine-Associated Receptor 1 (TAAR1) affinityDepression, Anxiety, Parkinson's google.com
3-Cyano-N-…-benzamideRORC2 Inverse AgonistAutoimmune Diseases acs.org
N-3-Cyanophenyl-N'-…-ureaSirtuin (HDAC Class III) InhibitionCancer (Glioma) nih.gov

Development of Advanced Analytical Techniques for Complex Biological Systems

A significant challenge in the preclinical development of any lead compound is understanding its metabolic fate. For this compound, potential metabolic pathways could include hydrolysis of the amide bond to yield benzoic acid and 3-aminobenzonitrile (B145674), or reduction of the cyano group to an aminomethyl group. smolecule.com Characterizing and quantifying the parent compound and its metabolites in complex biological matrices like plasma, tissues, and urine is crucial for establishing a full pharmacokinetic profile.

Current standard methods rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. nih.govjst.go.jp However, metabolite identification (MetID) is often a labor-intensive and time-consuming process. tandfonline.com Future research must focus on developing advanced, high-throughput analytical techniques that can provide both quantitative and qualitative data in a single experiment.

The integration of high-resolution mass spectrometry (HRMS) with rapid liquid chromatography gradients presents a promising approach. acs.orgtandfonline.com This would allow for the simultaneous measurement of pharmacokinetic parameters (like intrinsic clearance) and the identification of major metabolites during early-stage screening, thereby accelerating the optimization cycle. tandfonline.com Furthermore, advanced 2D-NMR techniques, such as ¹H-¹³C HSQC and HMBC, can be invaluable for the unambiguous structural confirmation of novel metabolites in purified samples. mdpi.com The development of specific and highly sensitive immunoassays or targeted mass spectrometry methods for this compound and its key metabolites would also be beneficial for large-scale clinical studies.

Analytical ChallengeCurrent TechniquesFuture/Advanced TechniquesRationale for AdvancementReference(s)
Metabolite Identification (MetID) LC-MS/MS, NMRHigh-Resolution MS (e.g., Q Exactive) with data-dependent scans; Advanced 2D-NMRStreamline MetID with quantitative analysis in a single run; reduce manual interpretation time. acs.orgtandfonline.commdpi.com
Quantification in Biofluids LC-MS/MS (e.g., QTrap)Ultra-High-Performance Liquid Chromatography (UHPLC)-HRMSImprove sensitivity, reduce run times, and handle complex matrices more effectively. tandfonline.com
Structural Elucidation ¹H & ¹³C NMR, HRMSCryo-Probe NMR, 2D-NMR (HSQC, HMBC, TOCSY)Provide unambiguous structural information for novel or unexpected metabolites. nih.govmdpi.com
Metabolic Stability Screening Incubation with liver microsomes followed by LC-MS analysisIntegrated workflows combining rapid LC-MS for clearance and MetIDIncrease throughput and provide more comprehensive data earlier in the discovery process. tandfonline.com

Interdisciplinary Research Approaches and Collaborative Opportunities

The journey of a compound from a synthetic curiosity to a potential therapeutic is inherently interdisciplinary. The study of this compound and its derivatives already showcases the synergy between synthetic chemistry, computational chemistry, and molecular biology. jst.go.jpacs.orgmdpi.com For example, molecular docking studies are often used to predict binding modes and guide the synthesis of new analogues, which are then evaluated in biological assays. jst.go.jpmdpi.com

Future progress will depend on deepening these collaborations. A truly integrated research model would involve a continuous feedback loop between several key disciplines:

Computational Chemistry: To perform virtual screening against diverse target libraries, predict ADME properties, and model target engagement at an atomic level.

Synthetic & Medicinal Chemistry: To design and execute efficient synthetic routes for novel analogues and libraries based on computational insights. nih.gov

Structural Biology: To solve X-ray crystal or cryo-EM structures of the compound bound to its target, providing definitive proof of the binding mode and guiding further optimization.

Cellular & Molecular Biology: To assess the compound's activity and mechanism of action in cellular models and complex biological systems.

Pharmacology: To evaluate the in vivo efficacy, pharmacokinetics, and safety of lead candidates in animal models. acs.org

Collaborative opportunities are abundant between academic labs, which often excel in target identification and mechanistic studies, and pharmaceutical companies, which possess the resources for large-scale screening, preclinical development, and clinical trials. Open-lab initiatives and public-private partnerships can also serve as powerful vehicles for advancing research on promising scaffolds like this compound. acs.org

Translation of Research Findings into Novel Applications

The ultimate goal of medicinal chemistry research is the translation of laboratory findings into real-world applications. For this compound, this primarily involves its development as either a therapeutic agent or a chemical probe. smolecule.comsmolecule.com

As a therapeutic lead, the translation process involves a rigorous optimization campaign to enhance potency and selectivity while ensuring favorable ADME/Tox properties. jst.go.jp A key challenge is improving metabolic stability, as demonstrated in the optimization of RORC2 inhibitors where initial leads suffered from poor stability in human liver microsomes. acs.org Similarly, studies on related benzamides as HBV capsid assembly modulators have shown that minor structural changes can lead to dramatic differences in antiviral activity, highlighting the sensitive nature of structure-activity relationships. jst.go.jp Overcoming challenges such as off-target toxicity and ensuring sufficient bioavailability are critical hurdles on the path from a lead compound to a clinical candidate. researchgate.netnih.gov

Alternatively, this compound can be developed as a chemical probe—a molecule used to study the function of a specific protein or pathway in a biological system. smolecule.com The requirements for a chemical probe are distinct from those for a drug; while high potency and selectivity are still paramount, the pharmacokinetic requirements may be less stringent. The primary goal is to have a well-characterized tool to facilitate biological research.

The translation of this compound research requires a strategic approach, whether the goal is a new medicine or a research tool. This involves iterative cycles of design, synthesis, and testing, guided by a clear understanding of the desired final application and its associated challenges.

Stage of TranslationKey ObjectiveMajor ChallengesExample Research AreaReference(s)
Hit to Lead Improve potency and confirm mechanism of action.Low initial potency, ambiguous binding mode, poor selectivity.Initial screening of benzamide (B126) libraries against new targets. jst.go.jpmdpi.com
Lead Optimization Enhance potency, selectivity, and ADME properties.Poor metabolic stability, off-target toxicity, low solubility/permeability.Improving stability of RORC2 inverse agonists; optimizing HBV modulators. jst.go.jpacs.orgtandfonline.com
Preclinical Candidate Demonstrate in vivo efficacy and safety in animal models.Lack of in vivo efficacy, unforeseen toxicity, poor oral bioavailability.In vivo testing in zebrafish or mouse models. acs.orgnih.gov
Chemical Probe Development Obtain a highly potent and selective tool for in vitro/in vivo research.Demonstrating target engagement in cells, ensuring minimal off-target effects.Use as a probe for studying enzyme activity or receptor binding. smolecule.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N-(3-cyanophenyl)benzamide derivatives?

  • Answer: A robust synthesis involves coupling 3-cyanophenylamine with benzoyl chloride derivatives under anhydrous conditions. For purification, normal-phase chromatography (e.g., silica gel with 10% methanol in dichloromethane) followed by reverse-phase chromatography (50% acetonitrile/0.1% formic acid in water) is effective for isolating high-purity products. This method minimizes byproduct contamination and ensures reproducibility .

Q. How can the crystal structure of this compound be determined experimentally?

  • Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use a diffractometer (e.g., Oxford Xcalibur Ruby Gemini) to collect intensity data. For refinement, employ SHELXL or WinGX , which handle space group assignment (e.g., monoclinic P21_1/c) and anisotropic displacement parameters. Analytical absorption corrections (e.g., CrysAlis RED) are critical for accuracy .

Q. What spectroscopic techniques validate the identity of this compound?

  • Answer: Combine 1^1H NMR (400 MHz, CDCl3_3) for proton environment analysis (e.g., aromatic protons at δ 7.72–7.70 ppm) and LC-MS for molecular ion confirmation ([M+H+^+] = 459). IR spectroscopy can corroborate cyano (C≡N) and amide (C=O) functional groups .

Advanced Research Questions

Q. How can molecular docking predict the binding affinity of this compound derivatives to biological targets?

  • Answer: Use AutoDock Vina with a Lamarckian genetic algorithm. Prepare the ligand (e.g., protonation states via Open Babel) and receptor (e.g., HDAC2 PDB: 4LXZ). Set exhaustiveness to 20 for thorough sampling. Validate docking poses with RMSD clustering and compare to co-crystallized ligands. Adjust scoring function parameters for improved accuracy .

Q. What experimental strategies resolve contradictions in HDAC inhibition data across brain regions?

  • Answer: Regional selectivity (e.g., frontal cortex vs. striatum) may arise from differential blood-brain barrier penetration or isoform-specific HDAC binding. Perform chromatin immunoprecipitation (ChIP) to quantify Ac-H3 interactions with promoters (e.g., RELN, GAD67) and use region-specific microinjection of inhibitors like MS-275 to isolate effects .

Q. How can computational chemistry optimize this compound derivatives for PARP-1 inhibition?

  • Answer: Apply quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to analyze electronic properties (e.g., HOMO-LUMO gaps). Use QSPR models to correlate substituent effects (e.g., electron-withdrawing cyano groups) with IC50_{50} values. Validate predictions via in vitro PARP-1 enzymatic assays .

Q. What crystallographic software tools aid in visualizing and refining complex hydrogen-bonding networks in this compound polymorphs?

  • Answer: ORTEP-3 generates thermal ellipsoid plots to visualize anisotropic displacement. SHELXL refines hydrogen-bond geometries (e.g., N–H···O distances) with constraints. For twinned crystals, use the TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in biological activity between in vitro and in vivo studies?

  • Answer: Differences may stem from metabolic instability or off-target effects. Perform pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) and metabolite identification (e.g., CYP450 assays). Use tissue microarrays to confirm target engagement in vivo .

Q. What statistical methods are recommended for analyzing dose-response curves in HDAC inhibition assays?

  • Answer: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50_{50} and Hill coefficients. Use ANOVA with Tukey’s post hoc test to compare potency across derivatives. Report 95% confidence intervals to assess reproducibility .

Methodological Tools and Resources

  • Crystallography: SHELX , WinGX , ORTEP-3 .
  • Docking: AutoDock Vina .
  • Computational Modeling: DFT , QSPR .
  • Biological Assays: ChIP , PARP-1 enzymatic assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.